

## Cross-Study Comparison of CBP501 Clinical Trial Results: A Guide for Researchers

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Compound of Interest

Compound Name: CBP501 Affinity Peptide

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CBP501 clinical trial results across different studies. The data presented is based on available experimental data from clinical trials, offering a comprehensive overview of the drug's performance as a monotherapy and in combination with other agents.

CBP501 is a novel peptide that acts as a G2 checkpoint abrogator and calmodulin-binding peptide.[1][2] Its mechanism of action involves enhancing the influx of platinum-based agents into tumor cells and promoting tumor immunogenicity.[1][3] Clinical trials have explored its potential in treating various advanced solid tumors, often in combination with chemotherapy and immunotherapy.

### **Efficacy and Safety Data from Key Clinical Trials**

The following tables summarize the quantitative data from key clinical trials of CBP501, providing a comparative view of its efficacy and safety in different settings.

### Phase 2 Study in Advanced Pancreatic Adenocarcinoma (NCT04953962)

This randomized, open-label, multicenter Phase 2 trial evaluated the efficacy and safety of CBP501 in combination with cisplatin and nivolumab in patients with advanced pancreatic adenocarcinoma who had received at least two prior lines of therapy.[3][4] Patients were randomized to four treatment arms.[3]



Treatment Arm (Every 21 days)	3-Month Progression- Free Survival (3MPFS)	Overall Response Rate (ORR)	Median Progression- Free Survival (mPFS)	Median Overall Survival (mOS)
Arm 1: CBP501 25 mg/m² + Cisplatin 60 mg/m² + Nivolumab 240 mg	44.4%[3][5]	22.2% (2 partial responses)[3][5]	2.4 months[3][5]	6.3 months[3][5]
Arm 2: CBP501 16 mg/m² + Cisplatin 60 mg/m² + Nivolumab 240 mg	44.4%[3][5]	0%[3][5][6]	2.1 months[3][5]	5.3 months[3][5]
Arm 3: CBP501 25 mg/m <sup>2</sup> + Cisplatin 60 mg/m <sup>2</sup>	11.1%[3][5][6]	0%[3][5][6]	1.5 months[3][5]	3.7 months[3][5]
Arm 4: Cisplatin 60 mg/m² + Nivolumab 240 mg	33.3%[3][5][6]	0%[3][5][6]	1.5 months[3][5]	4.9 months[3][5]

Overall, the treatment combinations were reported to be well-tolerated, with most treatment-related adverse events being grade 1-2.[3][5]

# Phase 1b Study in Advanced Refractory Tumors (NCT03113188)

This multicenter, open-label, Phase 1b dose-escalation and cohort expansion study assessed the safety and preliminary efficacy of CBP501 in combination with cisplatin and nivolumab in patients with advanced solid tumors.[7][8]



Patient Cohort	Efficacy Results	
Dose-Escalation Cohort (n=17 evaluable)	Unconfirmed Partial Response: 18% (3/17) (1 pancreatic, 1 colorectal, 1 cholangiocarcinoma). [1] Stable Disease > 3 months: 41% (7/17).[1] Disease Control Rate: 35% (6/17).[8] Overall Survival > 8 months: 53% (9/17).[1]	
Expansion Cohort - Pancreatic Cancer (n=8 evaluable)	Stable Disease > 4 months: 50% (4/8).[1]  Median Progression-Free Survival: 4.2 months.  [1] Median Overall Survival: 5.9 months.[1]	
Expansion Cohort - Colorectal Cancer (CRC) (n=10 including dose-escalation)	Median Overall Survival: 17.5 months (all ≥3rd line).[1]	

The most common treatment-related adverse events were infusion-related reactions (rash, itching, hives) and anemia.[1]

# Phase 1 Studies of CBP501 Monotherapy and Combination with Cisplatin (NCT00551512)

Two Phase 1 dose-escalation studies were conducted to determine the maximum tolerated dose (MTD) and safety profile of CBP501 as a single agent and in combination with cisplatin in patients with advanced solid tumors.[9]

Study Arm	Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)	Dose-Limiting Toxicities (DLTs)
CBP501 Monotherapy	Not explicitly stated, but transient G3 rise of troponin was the only DLT in one patient.[9]	Transient G3 rise of troponin.
CBP501 + Cisplatin	MTD: 25 mg/m² CBP501 and 75 mg/m² cisplatin.[9]	Histamine-release syndrome (HRS).[9]



Promising antitumor activity was observed with the CBP501 and cisplatin combination, particularly in patients with ovarian cancer and mesothelioma who had previously progressed on platinum-containing regimens.[9]

# Experimental Protocols Phase 2 Study in Advanced Pancreatic Adenocarcinoma (NCT04953962)

- Study Design: A multicenter, randomized, open-label, parallel-group Phase 2 study.[3][4]
- Patient Population: Patients with Stage IV exocrine pancreatic cancer with a white blood cell count < 10,000/mm<sup>3</sup>.[4][10] Patients had received at least two prior lines of treatment.[10]
- Treatment Regimen:
  - Four treatment arms with CBP501, cisplatin, and/or nivolumab administered intravenously once every 21 days.[3][4]
  - Randomization was stratified by ECOG performance status and the presence of liver metastases.[3]
- Endpoints: The primary endpoint was the 3-month progression-free survival rate.[3] Secondary endpoints included overall survival, progression-free survival, and overall response rate.

### Phase 1b Study in Advanced Refractory Tumors (NCT03113188)

- Study Design: An open-label, multicenter, Phase 1b study with a 3+3 dose-escalation design followed by expansion cohorts.[1][7]
- Patient Population: Patients with pathologically confirmed, locally advanced or metastatic solid tumors, ECOG performance status of 0-1, and a life expectancy of more than 3 months.
   [1] The expansion cohorts included patients with pretreated metastatic exocrine pancreatic cancer or microsatellite stable colorectal cancer.



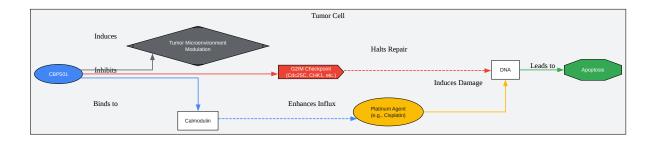
#### Treatment Regimen:

- Dose Escalation: CBP501 and cisplatin were administered simultaneously by 1-hour infusion every 3 weeks at four different combined dose levels. Nivolumab (240 mg) was administered as a 1-hour infusion on the same day following the CBP501/cisplatin infusion.[1][8]
- Expansion Cohort: CBP501 was fixed at 25 mg/m<sup>2</sup> and cisplatin at 60 mg/m<sup>2</sup>.[1]
- Endpoints: The primary objective of the dose-escalation part was to determine the MTD and/or RP2D.[7] The expansion part aimed to confirm tolerability and evaluate preliminary anti-tumor activity.[7]

### Signaling Pathways and Experimental Workflows CBP501 Mechanism of Action

CBP501 exhibits a multi-modal mechanism of action. It is a G2 checkpoint abrogator that inhibits multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1.[11][12] This inhibition disrupts the phosphorylation of Cdc25C, a key phosphatase involved in cell cycle progression, ultimately preventing cells from entering mitosis.[11] Furthermore, CBP501 binds to calmodulin, which is believed to enhance the influx of platinum agents like cisplatin into tumor cells, leading to increased DNA damage.[2][3] It also appears to modulate the tumor microenvironment, enhancing the efficacy of immune checkpoint inhibitors.[13]





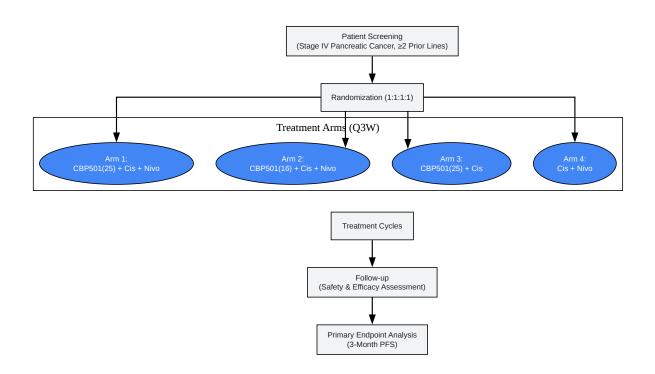
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Caption: Simplified signaling pathway of CBP501's multimodal anti-tumor mechanism.

### Clinical Trial Workflow: Phase 2 Randomized Study (NCT04953962)

The workflow for the Phase 2 clinical trial in advanced pancreatic adenocarcinoma involved screening, randomization, treatment cycles, and follow-up for safety and efficacy assessments.





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Caption: Experimental workflow for the NCT04953962 Phase 2 clinical trial.

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